MTIC

Description

Structure

3D Structure

Propriétés

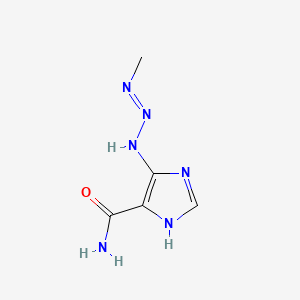

IUPAC Name |

4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBPAIHFZZKRGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=NNC1=C(NC=N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955666 |

Source

|

| Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3413-72-7 |

Source

|

| Record name | 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MTIC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methylaminodiazenyl)-1H-imidazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MTIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYY6H17XIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of MTIC in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The standard-of-care chemotherapeutic agent, temozolomide (TMZ), plays a crucial role in the management of GBM. However, its efficacy is often limited by intrinsic and acquired resistance. At the heart of TMZ's cytotoxic effect is its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC). This in-depth technical guide elucidates the core mechanism of action of this compound in glioblastoma, detailing its interaction with DNA, the cellular responses it triggers, and the key pathways that determine cell fate. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in glioblastoma therapy.

From Prodrug to Active Metabolite: The Conversion of Temozolomide to this compound

Temozolomide is a lipophilic prodrug that can efficiently cross the blood-brain barrier.[1] Upon reaching the physiological pH of the brain, TMZ undergoes spontaneous, non-enzymatic hydrolysis to its active form, this compound.[1] This conversion is a critical first step in its cytotoxic cascade.

The Primary Mechanism: DNA Alkylation by this compound

This compound is a potent DNA alkylating agent. Its primary mechanism of action is the transfer of a methyl group to DNA bases, leading to the formation of various DNA adducts. The most clinically significant of these adducts are formed at the O6 position of guanine (O6-methylguanine or O6-MeG), the N7 position of guanine, and the N3 position of adenine.[2] While N7-methylguanine and N3-methyladenine are the most abundant lesions, it is the O6-MeG adduct that is primarily responsible for the cytotoxic effects of TMZ.[2]

Cellular Response to this compound-Induced DNA Damage

The formation of O6-MeG adducts triggers a cascade of cellular events that ultimately determine the fate of the glioblastoma cell. The two primary outcomes are DNA repair, leading to cell survival and drug resistance, or the induction of cell cycle arrest and apoptosis, resulting in cell death.

The Role of O6-Methylguanine-DNA Methyltransferase (MGMT) in DNA Repair and Resistance

The primary mechanism of resistance to TMZ in glioblastoma is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[3] MGMT directly removes the methyl group from the O6 position of guanine, transferring it to its own cysteine residue in a "suicide" reaction.[3] This action restores the integrity of the DNA and prevents the cytotoxic effects of the O6-MeG lesion.

The expression of MGMT is a critical determinant of TMZ sensitivity. In many glioblastoma tumors, the MGMT gene promoter is hypermethylated, leading to transcriptional silencing and reduced or absent MGMT protein expression.[4] These "MGMT-methylated" tumors are unable to efficiently repair O6-MeG adducts and are therefore more sensitive to TMZ therapy. Conversely, "MGMT-unmethylated" tumors express high levels of MGMT, enabling them to rapidly repair the DNA damage and conferring resistance to TMZ.[4]

Mismatch Repair (MMR) Pathway and the Induction of Apoptosis

In MGMT-deficient glioblastoma cells, the persistent O6-MeG adducts are recognized by the DNA mismatch repair (MMR) system during DNA replication. The MMR machinery attempts to "correct" the mismatch between the O6-methylguanine and the opposing thymine base. However, instead of removing the methylated guanine, the MMR system repeatedly excises the newly synthesized thymine. This futile cycle of repair leads to the formation of DNA double-strand breaks, which are potent triggers of apoptosis.[2]

Quantitative Data on this compound/Temozolomide Efficacy in Glioblastoma Cell Lines

The sensitivity of glioblastoma cell lines to temozolomide is highly variable and correlates strongly with their MGMT expression status. The following tables summarize key quantitative data from various in vitro studies.

Table 1: IC50 Values of Temozolomide in Glioblastoma Cell Lines

| Cell Line | MGMT Promoter Status | MGMT Expression | IC50 (µM) | Reference |

| A172 | Methylated | Low/Absent | 14.1 ± 1.1 | [4] |

| LN229 | Methylated | Low/Absent | 14.5 ± 1.1 | [4] |

| U87MG | Methylated | Low/Absent | ~100 - 230 | [5] |

| SF268 | Unmethylated | High | 147.2 ± 2.1 | [4] |

| SK-N-SH | Unmethylated | High | 234.6 ± 2.3 | [4] |

| T98G | Unmethylated | High | ~438 | [5] |

| D54-C0 (parental) | Not Specified | Not Specified | 544.6 | [6] |

| D54-P10 (resistant) | Not Specified | Not Specified | 1681.7 | [6] |

Table 2: Induction of Apoptosis and Cell Cycle Arrest by Temozolomide in Glioblastoma Cells

| Cell Line | Treatment | % Apoptotic Cells | % Cells in G2/M Phase | Reference |

| D54-C0 (sensitive) | 500 µM TMZ | ~25% | Not Reported | [6] |

| D54-P10 (resistant) | 500 µM TMZ | ~5% | Not Reported | [6] |

| U87MG | 100 µM TMZ | Not a primary outcome | Prolonged arrest | [7] |

| U87MG-E6 (p53 deficient) | 100 µM TMZ | Increased sub-G1 | Transient arrest | [7] |

| GBM11 | TMZ alone | No significant induction | Not Reported | [8] |

Key Signaling Pathways Activated by this compound-Induced DNA Damage

The cellular response to this compound-induced DNA damage is orchestrated by a complex network of signaling pathways. The activation of these pathways ultimately determines whether a glioblastoma cell undergoes apoptosis or survives.

The p53 Signaling Pathway

The tumor suppressor protein p53 is a critical mediator of the cellular response to DNA damage. In response to TMZ-induced double-strand breaks, p53 is activated and transcriptionally upregulates target genes involved in cell cycle arrest and apoptosis.[7] A key downstream effector of p53 is the cyclin-dependent kinase inhibitor p21, which plays a crucial role in inducing a prolonged G2/M cell cycle arrest.[7]

References

- 1. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Differentially Expressed Genes in Different Glioblastoma Regions and Their Association with Cancer Stem Cell Development and Temozolomide Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein alterations associated with temozolomide resistance in subclones of human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p53 effects both the duration of G2/M arrest and the fate of temozolomide-treated human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Activity of MTIC at Physiological pH

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical stability of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), the key active metabolite of the chemotherapeutic agents dacarbazine (DTIC) and temozolomide (TMZ). A comprehensive understanding of this compound's behavior at physiological pH is critical for appreciating its mechanism of action and for the development of novel drug delivery strategies.

Formation of this compound from Prodrugs

This compound is not administered directly but is formed in vivo from its prodrugs, dacarbazine and temozolomide, through distinct activation pathways.

-

Temozolomide (TMZ): TMZ is an oral prodrug that is stable under acidic conditions but undergoes rapid, non-enzymatic hydrolysis at physiological pH (>7) to yield the active this compound.[1][2][3] This spontaneous conversion allows for systemic and central nervous system activity, as TMZ can cross the blood-brain barrier.[4]

-

Dacarbazine (DTIC): Unlike TMZ, dacarbazine requires metabolic activation in the liver.[5] It is converted to this compound through oxidative N-demethylation, a process catalyzed by cytochrome P450 enzymes, primarily CYP1A1, CYP1A2, and CYP2E1.[6][7][8]

Chemical Stability and Degradation at Physiological pH

This compound is an inherently unstable molecule at physiological pH (≈7.4). Its therapeutic efficacy is a direct consequence of this instability. Upon formation, it rapidly decomposes into two key species: 5-aminoimidazole-4-carboxamide (AIC), which is an inactive metabolite, and the highly electrophilic methyldiazonium ion.[4][9] This degradation is a rapid, first-order process.

Quantitative Stability Data

The stability of this compound and its primary prodrug, temozolomide, are highly pH-dependent. At physiological pH, their half-lives differ significantly, which is a key aspect of their pharmacology.

| Compound | Condition | Half-life (t½) | Reference(s) |

| This compound | Physiological pH (7.4) | ~2 minutes | [9] |

| Temozolomide | Plasma, pH 7.4 | 1.8 hours | [9][10] |

Mechanism of Action: DNA Alkylation Pathway

The cytotoxicity of this compound is mediated by the methyldiazonium ion generated during its degradation.[11] This potent electrophile readily transfers a methyl group to nucleophilic sites on DNA. The primary targets are the N7 and O6 positions of guanine and the N3 position of adenine.[1]

The resulting O6-methylguanine adduct is particularly cytotoxic. If not repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), it leads to base mispairing during DNA replication. This damage triggers DNA mismatch repair (MMR) pathways, which can ultimately lead to cell cycle arrest at the G2/M phase and induce apoptosis (programmed cell death).[1]

Experimental Protocol for Stability Assessment

Determining the stability of this compound, or its rate of formation from a prodrug like TMZ, is crucial for preclinical studies. A standard approach involves incubating the compound in a physiologically relevant buffer and monitoring its concentration over time using high-performance liquid chromatography (HPLC).

Objective: To determine the degradation kinetics of a compound (e.g., this compound formed from TMZ) at physiological pH and temperature.

Materials:

-

Temozolomide (TMZ) powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (or other modifier for mobile phase)

-

37°C water bath or incubator

-

HPLC system with a UV or PDA detector and a C18 column

-

Autosampler vials

-

Microcentrifuge tubes

Methodology:

-

Buffer Preparation: Prepare a stock of 1X PBS and adjust the pH to 7.4. Filter the buffer before use.

-

Standard Preparation: Prepare a stock solution of TMZ in a suitable organic solvent (e.g., DMSO) and create a series of calibration standards by diluting in the mobile phase.

-

Reaction Initiation:

-

Pre-warm the PBS (pH 7.4) to 37°C.

-

To initiate the reaction, add a small volume of a concentrated TMZ stock solution to the pre-warmed PBS to achieve the desired final concentration (e.g., 60 µM).[12] Mix immediately. This is time zero (t=0).

-

-

Incubation and Sampling:

-

Maintain the reaction mixture at 37°C.

-

At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching: Immediately mix the sample with an equal volume of cold methanol or acidic solution to stop the degradation of TMZ and this compound.

-

HPLC Analysis:

-

Analyze the quenched samples by reverse-phase HPLC.

-

Use a mobile phase gradient appropriate for separating TMZ, this compound, and AIC.

-

Monitor the elution of compounds using a UV detector at a suitable wavelength.

-

-

Data Analysis:

-

Quantify the peak area of the parent compound (and metabolites if desired) against the calibration curve.

-

Plot the natural logarithm of the compound's concentration versus time.

-

Determine the degradation rate constant (k) from the slope of the line.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Conclusion

The therapeutic action of dacarbazine and temozolomide is entirely dependent on the formation and subsequent degradation of this compound. Its profound instability at physiological pH, characterized by a half-life of only a few minutes, is not a limitation but rather the core of its cytotoxic mechanism. This rapid conversion into the methyldiazonium ion ensures localized DNA alkylation in target tissues. For drug development professionals, this inherent lability underscores the importance of prodrug design and highlights challenges and opportunities in creating delivery systems that can control the release and activation of such highly reactive compounds.

References

- 1. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temozolomide and Other Alkylating Agents in Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dacarbazine - Wikipedia [en.wikipedia.org]

- 6. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Approaching Sites of Action of Temozolomide for Pharmacological and Clinical Studies in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Temozolomide - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Dacarbazine? [synapse.patsnap.com]

- 12. pH as a potential therapeutic target to improve temozolomide antitumor efficacy : A mechanistic modeling study - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Core Chemical Synthesis of MTIC for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), a critical active metabolite of the anticancer drugs dacarbazine and temozolomide. While this compound is predominantly generated in situ through metabolic activation or chemical degradation of its parent drugs, this document outlines a plausible direct synthetic route for research purposes, based on established principles of triazene chemistry. This guide includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the synthetic workflow and its mechanism of action to support researchers in the fields of oncology, pharmacology, and medicinal chemistry.

Introduction

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, commonly known as this compound, is a potent DNA alkylating agent and the ultimate cytotoxic species responsible for the therapeutic effects of the chemotherapeutic agents dacarbazine and temozolomide.[1][2] Dacarbazine requires metabolic activation by liver microsomal enzymes to form this compound, while temozolomide undergoes spontaneous hydrolysis under physiological conditions to yield the same active compound.[3][4] this compound's high reactivity and short half-life make its direct synthesis and isolation challenging.[5] However, for in vitro studies and further drug development, a reliable method for its chemical synthesis is highly valuable.

This guide details a proposed synthetic pathway for this compound, starting from the commercially available precursor 5-aminoimidazole-4-carboxamide (AIC). The methodology is inferred from the well-established synthesis of dacarbazine and general protocols for triazene formation from diazonium salts.[6]

Proposed Synthesis of this compound

The proposed synthesis of this compound involves a two-step process: the diazotization of 5-aminoimidazole-4-carboxamide (AIC) to form the intermediate 5-diazoimidazole-4-carboxamide, followed by the coupling of this intermediate with methylamine to yield the final product, this compound.

Reaction Scheme

The overall reaction can be depicted as follows:

Step 1: Diazotization of 5-aminoimidazole-4-carboxamide (AIC)

AIC is reacted with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form 5-diazoimidazole-4-carboxamide.

Step 2: Coupling with Methylamine

The diazonium salt intermediate is then reacted with methylamine to form 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (this compound).

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈N₆O | [7] |

| Molecular Weight | 168.16 g/mol | [7] |

| Purity (typical) | ≥95% (for commercially available research grade) | [8] |

| Appearance | Crystalline solid | [3] |

| Solubility | Slightly soluble in DMSO and methanol (with heating) | [3] |

| λmax | 230, 315 nm | [3] |

| InChI Key | MVBPAIHFZZKRGD-UHFFFAOYSA-N | [7] |

Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on analogous chemical reactions and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. The intermediate, 5-diazoimidazole-4-carboxamide, is potentially unstable and should be handled with care.

Materials and Equipment

-

5-aminoimidazole-4-carboxamide (AIC)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Methylamine solution (e.g., 40% in water)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer

-

Infrared (IR) spectrometer

Synthesis of 5-diazoimidazole-4-carboxamide (Intermediate)

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-aminoimidazole-4-carboxamide (AIC) in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred AIC solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

The resulting solution containing 5-diazoimidazole-4-carboxamide is used directly in the next step without isolation.

Synthesis of this compound

-

In a separate flask, prepare a solution of methylamine in water and cool it in an ice bath.

-

Slowly add the cold solution of 5-diazoimidazole-4-carboxamide to the methylamine solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at low temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The crude this compound may precipitate from the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous solution with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as methanol/ether or dichloromethane/hexane.

-

Alternatively, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) can be employed for purification.

-

Monitor the purification process using thin-layer chromatography (TLC).

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Visualizations

Synthesis Workflow

Caption: Proposed workflow for the chemical synthesis of this compound.

Signaling Pathway (Mechanism of Action)

Caption: Signaling pathway of this compound leading to cancer cell apoptosis.

Conclusion

This technical guide provides a foundational understanding of the chemical synthesis of this compound for research applications. The proposed synthetic route, derived from established chemical principles, offers a practical approach for obtaining this important biomolecule in a laboratory setting. The provided experimental protocol, quantitative data, and visual diagrams are intended to facilitate further research into the pharmacology and therapeutic potential of this compound and its derivatives. Researchers should exercise caution and adhere to all safety guidelines when attempting this synthesis due to the potential instability of the diazo intermediate.

References

- 1. Triazenes and triazines, Triazenes [ebrary.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. raj.emorychem.science [raj.emorychem.science]

- 4. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor imidazotetrazines. 1. Synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one , a novel broad-spectrum antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triazenes - Wikipedia [en.wikipedia.org]

- 7. 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide | C5H8N6O | CID 76953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DSpace [bradscholars.brad.ac.uk]

MTIC degradation products and cytotoxicity

An In-depth Technical Guide on the Degradation Products and Cytotoxicity of MTIC

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (this compound) is the pivotal active metabolite of the chemotherapeutic alkylating agents dacarbazine (DTIC) and temozolomide (TMZ). While dacarbazine requires enzymatic activation by hepatic cytochrome P450, temozolomide undergoes spontaneous, non-enzymatic hydrolysis at physiological pH to yield this compound.[1][2] This guide provides a comprehensive overview of the degradation pathway of this compound, its mechanism of cytotoxic action, associated signaling pathways, and detailed experimental protocols for its study.

This compound Degradation Pathway

This compound is an inherently unstable molecule under physiological conditions. It rapidly decomposes into two primary products: 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive methyldiazonium cation.[3] The methyldiazonium ion is the ultimate alkylating species responsible for the compound's therapeutic effect.[1] AIC is a purine analog that can be incorporated into nucleic acid biosynthesis pathways.[1]

Mechanism of Action and Signaling Pathways

The cytotoxicity of this compound is mediated by the methyldiazonium cation, which transfers a methyl group to DNA bases, primarily at the N-7 and O-6 positions of guanine.[2] While N-7 methylation is more frequent, the O-6-methylguanine (O⁶-MeG) adduct is the primary lesion responsible for the cytotoxic effects.[4]

This O⁶-MeG lesion can be repaired by the suicide enzyme O⁶-methylguanine-DNA methyltransferase (MGMT).[2][5] If MGMT is deficient or depleted, the O⁶-MeG adduct persists and is misread by the DNA mismatch repair (MMR) system during replication, leading to futile repair cycles, DNA double-strand breaks, and cell cycle arrest.[4] This sustained DNA damage activates a complex signaling cascade, prominently involving the tumor suppressor protein p53.[6] Activated p53 can trigger the intrinsic pathway of apoptosis by promoting the release of cytochrome c from the mitochondria.[7] Cytochrome c release leads to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death.[2][7]

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound is highly dependent on the status of the MGMT DNA repair enzyme. Cell lines with low or no MGMT expression (Mer-) are significantly more sensitive to this compound compared to those with high MGMT expression (Mer+).[8]

| Cell Line | MGMT Status | ID₅₀ (µmol/L) | Reference |

| VA13 | Mer- | 15 | [8] |

| A549 | Mer+Rem- | 210 | [8] |

| HT29 | Mer+Rem+ | 650 | [8] |

Table 1: In vitro cytotoxicity of this compound in human cell lines with differing MGMT phenotypes.[8]

Key Experimental Protocols

General Cell Culture for Melanoma Lines

This protocol provides general guidelines for the culture of human melanoma cell lines, which are often used to study this compound's precursors.

-

Media Preparation: Use a base medium such as DMEM or a specialized tumor medium. The pH should be maintained around 7.6.[6]

-

Incubation: Culture cells at 36.5°C in a humidified incubator with 5% CO₂. Temperatures above 37°C can be detrimental to cell viability.[6]

-

Thawing: Thaw frozen vials rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 10 mL of pre-warmed complete medium. Centrifuge at 500 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.[9] Plate into an appropriate flask (e.g., T-25).[9]

-

Subculturing (Passaging): When cells reach 80-90% confluency, wash with PBS and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, centrifuge the cells, and resuspend in fresh medium at the desired seeding density for new flasks.[9]

-

Note on Pigmentation: Some melanoma lines produce melanin, which can cause the culture medium to turn brown. This is a normal characteristic of these cells.[6]

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[3][10]

Protocol:

-

Cell Plating: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare fresh serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include untreated (vehicle) controls. Incubate for a period relevant to the drug's mechanism (e.g., 48-72 hours).

-

MTT Addition: Following incubation, add 10 µL of sterile MTT stock solution (5 mg/mL in PBS) to each well.[3]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[3]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[3][12] Use a reference wavelength of >650 nm if desired.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance of medium-only wells.

Analysis of this compound and Degradation Products by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method to quantify this compound and monitor its degradation.[7] A stability-indicating method ensures that the drug peak is resolved from all degradation products.[13]

Methodology:

-

Chromatographic System: A standard HPLC system with a UV detector is used.

-

Column: A C8 or C18 reversed-phase column (e.g., 150 mm x 3.9 mm, 5 µm particle size) is typically employed.[14]

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent like acetonitrile or methanol.[14]

-

Forced Degradation Study (for method validation): To ensure specificity, forced degradation of this compound is performed.[13]

-

Acid/Base Hydrolysis: Incubate this compound solution in HCl (e.g., 0.1 N) and NaOH (e.g., 0.1 N) at room temperature.[13]

-

Oxidative Degradation: Treat this compound solution with hydrogen peroxide (e.g., 3-10% H₂O₂).[14]

-

Thermal and Photolytic Stress: Expose solid this compound and this compound in solution to heat (e.g., 70°C) and UV light.[14]

-

-

Sample Preparation: Dilute samples (from in vitro reactions or formulations) in the mobile phase to an appropriate concentration.

-

Analysis: Inject the samples into the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 280 nm).[14] The retention time of this compound can be compared to a reference standard for identification, and the peak area can be used for quantification. Degradation is observed by the decrease in the this compound peak area and the appearance of new peaks corresponding to its degradation products.[13]

References

- 1. Influence of p53 and caspase 3 activity on cell death and senescence in response to methotrexate in the breast tumor cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wild-type and mutant p53 proteins interact with mitochondrial caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. O6-Methylguanine DNA lesions induce an intra-S-phase arrest from which cells exit into apoptosis governed by early and late multi-pathway signaling network activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Loss of O6-methylguanine DNA methyltransferase (MGMT) in macrophages alters responses to TLR3 stimulation and enhances DNA double-strand breaks and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tips for Culturing Human Melanoma Cell Lines | Rockland [rockland.com]

- 7. p53 induces apoptosis by caspase activation through mitochondrial cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biomol.com [biomol.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. broadpharm.com [broadpharm.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Alkylation Mechanism of MTIC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the DNA alkylation mechanism of 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), the active metabolite of the chemotherapeutic agents dacarbazine and temozolomide. We delve into the metabolic activation of these prodrugs, the formation of the reactive methyl diazonium cation, and the subsequent methylation of DNA at various nucleophilic sites. This guide details the cytotoxic effects of the resulting DNA adducts, the cellular DNA damage response pathways, including Base Excision Repair (BER) and Mismatch Repair (MMR), and the mechanisms of resistance. Furthermore, we provide detailed experimental protocols for key assays used to study this compound's mechanism of action and present quantitative data on its cytotoxicity and DNA adduct formation.

Introduction

This compound is a potent DNA alkylating agent that plays a crucial role in the treatment of various cancers, most notably glioblastoma and malignant melanoma. It is the common active metabolite of two clinically important prodrugs: dacarbazine and temozolomide. Understanding the intricate molecular mechanisms of this compound's action is paramount for optimizing its therapeutic efficacy, overcoming drug resistance, and developing novel anticancer strategies. This guide aims to provide a detailed technical resource for researchers and professionals in the field of oncology and drug development.

Metabolic Activation of this compound Precursors

This compound is not administered directly but is generated in vivo from its prodrugs. The activation pathways for dacarbazine and temozolomide differ significantly.

-

Dacarbazine (DTIC): Requires enzymatic activation in the liver. Cytochrome P450 enzymes, primarily CYP1A1, CYP1A2, and CYP2E1, catalyze the N-demethylation of dacarbazine to form 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide (Hthis compound). Hthis compound is unstable and spontaneously eliminates formaldehyde to yield this compound.

-

Temozolomide (TMZ): Undergoes spontaneous, non-enzymatic hydrolysis at physiological pH (approximately 7.4). This conversion is a key advantage of temozolomide, as it does not rely on hepatic metabolism and can occur directly at the tumor site. The hydrolysis of temozolomide opens its tetrazine ring to form this compound.

The Core Mechanism: DNA Alkylation by this compound

Once formed, this compound is a short-lived intermediate. It rapidly decomposes to form 5-aminoimidazole-4-carboxamide (AIC), a natural purine precursor, and the highly reactive methyl diazonium cation (CH₃N₂⁺) . This cation is the ultimate electrophilic species responsible for the alkylation of DNA.

The methyl diazonium cation readily transfers a methyl group to nucleophilic sites on the DNA bases. The primary targets for methylation are:

-

N7-position of guanine (N7-methylguanine): This is the most abundant adduct, accounting for the majority of methylation events.

-

O6-position of guanine (O6-methylguanine): Although a less frequent modification, this is considered the most cytotoxic and mutagenic lesion.

-

N3-position of adenine (N3-methyladenine): Another significant adduct that contributes to cytotoxicity.

Quantitative Data

Cytotoxicity of this compound

The cytotoxic effects of this compound are often evaluated by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. It is important to note that much of the available data pertains to the prodrug temozolomide, from which this compound is derived. The sensitivity of cell lines is heavily influenced by their DNA repair capacity, particularly the expression of O6-methylguanine-DNA methyltransferase (MGMT).

| Cell Line | Cancer Type | MGMT Status | Temozolomide IC50 (µM) |

| U87 MG | Glioblastoma | Methylated (Low) | ~25-100 |

| T98G | Glioblastoma | Unmethylated (High) | > 500 |

| A172 | Glioblastoma | Methylated (Low) | ~50-150 |

| LN-229 | Glioblastoma | Methylated (Low) | ~30-100 |

| SF-767 | Glioblastoma | Unmethylated (High) | > 400 |

| HT-29 | Colon Cancer | Unmethylated (High) | ~100-300 |

| HCT116 | Colon Cancer | Methylated (Low) | ~20-80 |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., exposure time, assay method). The data presented here are approximate ranges compiled from various sources.

Relative Abundance of this compound-Induced DNA Adducts

The distribution of DNA adducts formed by this compound is crucial to its mechanism of action. While N7-methylguanine is the most frequent lesion, the cytotoxic effects are largely attributed to O6-methylguanine.

| DNA Adduct | Relative Abundance (%) |

| N7-methylguanine | 60 - 80% |

| N3-methyladenine | 9 - 12% |

| O6-methylguanine | 5 - 8% |

Note: The relative percentages can be influenced by the local DNA sequence and chromatin structure.

Cellular Response to this compound-Induced DNA Damage

The formation of DNA adducts by this compound triggers a complex cellular response, primarily involving DNA repair pathways. The fate of the cell—survival, senescence, or apoptosis—is determined by the balance between DNA damage and repair capacity.

Base Excision Repair (BER)

The BER pathway is the primary mechanism for repairing the most common this compound-induced lesions, N7-methylguanine and N3-methyladenine. The process is initiated by a DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG), which recognizes and excises the damaged base. This creates an apurinic/apyrimidinic (AP) site, which is then processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.

O6-Methylguanine-DNA Methyltransferase (MGMT)

The O6-methylguanine adduct is repaired by a specific DNA repair protein called O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly transfers the methyl group from the O6 position of guanine to one of its own cysteine residues. This is a stoichiometric, "suicide" reaction, as the methylated MGMT protein is subsequently degraded. The expression level of MGMT is a critical determinant of resistance to this compound-generating drugs. Tumors with high levels of MGMT can efficiently repair the O6-methylguanine adducts, leading to drug resistance. Conversely, tumors with low or silenced MGMT expression are more sensitive to these agents.

Mismatch Repair (MMR) and Futile Cycling

In cells with deficient MGMT activity, the O6-methylguanine adduct persists. During DNA replication, DNA polymerase often mispairs this lesion with thymine instead of cytosine. The Mismatch Repair (MMR) system recognizes this O6-methylguanine:thymine mismatch. However, instead of correcting the original lesion, the MMR machinery attempts to remove the newly synthesized thymine. This leads to a "futile cycle" of thymine removal and re-insertion, which can result in persistent single- and double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis. This MMR-dependent futile cycling is a key contributor to the cytotoxicity of this compound in MGMT-deficient cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cultured cancer cells.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

96-well plates

-

This compound (or its prodrug, temozolomide)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and plot the results to determine the IC50 value.

DNA Damage Detection (Comet Assay)

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.

Materials:

-

Frosted microscope slides

-

Normal melting point agarose

-

Low melting point agarose

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green, ethidium bromide)

-

Fluorescence microscope

Procedure:

-

Coat frosted microscope slides with a layer of normal melting point agarose and let it solidify.

-

Treat cells with this compound for the desired time and concentration.

-

Harvest the cells and resuspend them in PBS at a concentration of ~1 x 10^5 cells/mL.

-

Mix the cell suspension with low melting point agarose at 37°C.

-

Pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.

-

Allow the agarose to solidify at 4°C.

-

Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

After lysis, place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and let them sit for 20-40 minutes to allow DNA unwinding.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Gently remove the slides and neutralize them with the neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the "comets" under a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.

Quantification of DNA Adducts by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of specific DNA adducts.[1][2][3][4]

General Workflow:

-

Expose cells or animal models to this compound or its prodrugs.

-

Isolate genomic DNA from the treated samples.

-

Digest the DNA to individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase).

-

Use stable isotope-labeled internal standards for each adduct to be quantified.

-

Separate the nucleosides using high-performance liquid chromatography (HPLC).

-

Detect and quantify the specific adducts using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. The mass spectrometer is programmed to detect the specific mass-to-charge ratio of the parent ion and its characteristic fragment ions for each adduct and its corresponding internal standard.

-

The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of the adduct in the original DNA sample.

Visualization of Signaling Pathways and Experimental Workflows

Caption: Metabolic activation of dacarbazine and temozolomide to this compound and subsequent DNA alkylation.

Caption: The Base Excision Repair (BER) pathway for this compound-induced N7-methylguanine and N3-methyladenine adducts.[5][6][7]

Caption: The Mismatch Repair (MMR) futile cycle triggered by O6-methylguanine leading to apoptosis.

Conclusion

The DNA alkylation mechanism of this compound is a complex process involving metabolic activation, the formation of a highly reactive methylating agent, and the induction of various DNA adducts. The cellular response to this damage, dictated by the interplay of DNA repair pathways such as BER, MGMT-mediated repair, and MMR, ultimately determines the therapeutic outcome. A thorough understanding of these mechanisms, supported by robust experimental methodologies, is essential for the continued development of effective cancer therapies that leverage the cytotoxic potential of this compound while mitigating resistance. This guide provides a foundational resource for researchers dedicated to advancing this critical area of oncology.

References

- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of mass spectrometry for quantitation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Elusive Pharmacokinetics of MTIC: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (MTIC) is the crucial, active metabolite of the chemotherapeutic agents dacarbazine (DTIC) and temozolomide (TMZ). Its potent DNA alkylating activity is central to the anticancer effects of these prodrugs. However, the inherent chemical instability and extremely short half-life of this compound present significant challenges for its direct pharmacokinetic (PK) analysis in preclinical models. This technical guide provides a comprehensive overview of the known aspects of this compound pharmacokinetics, details the experimental and bioanalytical methodologies required to study this transient compound, and summarizes the current understanding of its metabolic generation.

Metabolic Activation Pathways of Dacarbazine and Temozolomide to this compound

The formation of this compound is the pivotal step in the mechanism of action of both dacarbazine and temozolomide. While they both yield the same active metabolite, their activation pathways are distinct.

Dacarbazine, an older-generation triazene alkylating agent, requires initial metabolic activation in the liver.[1][2] This process is primarily mediated by cytochrome P450 enzymes, which N-demethylate dacarbazine to form 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide (Hthis compound). Hthis compound is unstable and subsequently eliminates formaldehyde to generate this compound.[3]

In contrast, temozolomide, a second-generation imidazotetrazine derivative, was designed to bypass this hepatic metabolism. Temozolomide is stable at acidic pH but undergoes spontaneous, non-enzymatic hydrolysis at physiological pH (approximately 7.4) to rapidly form this compound.[4][5] This conversion occurs systemically, allowing for more consistent and predictable generation of the active compound.[6]

Once formed, this compound itself is highly unstable and has a very short half-life, reported to be in the order of minutes.[7] It spontaneously decomposes into 5-aminoimidazole-4-carboxamide (AIC), an inactive metabolite, and a highly reactive methyldiazonium cation. This cation is the ultimate alkylating species that transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine, leading to cytotoxicity and tumor cell death.[6][8]

Figure 1. Metabolic conversion of dacarbazine and temozolomide to the active metabolite this compound.

Quantitative Pharmacokinetic Data

Direct and comprehensive pharmacokinetic profiling of this compound in preclinical models is exceptionally challenging due to its rapid degradation. Consequently, there is a scarcity of published studies reporting a full panel of PK parameters (Cmax, AUC, t1/2, CL, Vd) specifically for this compound. Most preclinical pharmacokinetic studies focus on the parent drugs, dacarbazine and temozolomide, and sometimes the more stable downstream metabolite, AIC. The pharmacokinetic properties of this compound are often inferred from the kinetics of the parent drug and the observed pharmacological effects.

While a complete dataset is not available in the public domain, the following table summarizes the known characteristics and the significant challenges in quantifying this compound.

| Parameter | Value | Preclinical Model | Comments and Challenges |

| Half-life (t1/2) | ~2 minutes | In vitro/Inferred in vivo | The extremely short half-life is the primary obstacle to accurate in vivo quantification.[7] |

| Cmax | Not reliably reported | - | Rapid formation and degradation make capturing the true peak concentration difficult. |

| AUC | Not reliably reported | - | The area under the curve is likely to be very small and difficult to measure accurately. |

| Clearance (CL) | High (inferred) | - | The rapid, non-enzymatic degradation suggests a very high clearance. |

| Volume of Distribution (Vd) | Not determined | - | The high reactivity and short lifespan preclude meaningful determination of distribution. |

Researchers should be aware that any reported this compound concentrations in preclinical studies are highly dependent on the rigorousness and speed of the sample collection, processing, and analytical methodology.

Experimental Protocols

Conducting pharmacokinetic studies for an unstable metabolite like this compound requires meticulous planning and execution, with a strong emphasis on minimizing any delay between sample collection and analysis or stabilization.

Preclinical Model and Dosing

-

Animal Models: Common preclinical models include mice (e.g., CD-1, BALB/c) and rats (e.g., Sprague-Dawley, Wistar).

-

Drug Administration:

-

Dacarbazine: Typically administered intravenously (IV) as it has poor oral bioavailability. A common vehicle is a solution in citric acid and mannitol, adjusted to an acidic pH for stability.

-

Temozolomide: Can be administered orally (PO) via gavage or intravenously. For oral administration, it is often suspended in a vehicle like 0.5% methylcellulose. For IV administration, it can be dissolved in a suitable vehicle, but care must be taken as it will start to convert to this compound at neutral pH.

-

Blood Sampling and Handling

-

Sampling Sites: For rodents, common blood sampling sites include the tail vein, saphenous vein, or via cardiac puncture for terminal collection.

-

Anticoagulant: K2-EDTA is a commonly used anticoagulant.

-

Critical Handling Steps for this compound Stability:

-

Immediate Cooling: Blood samples should be collected into pre-chilled tubes and immediately placed on ice.

-

Rapid Plasma Separation: Centrifuge the blood samples as quickly as possible (e.g., within 5-10 minutes of collection) at 4°C to separate the plasma.

-

Acidification/Stabilization: The resulting plasma should be immediately stabilized. This can be achieved by transferring the plasma to a tube containing a small amount of an acidic solution to lower the pH and slow the degradation of this compound. Alternatively, immediate protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) can be performed.

-

Storage: Stabilized samples should be immediately frozen and stored at -80°C until analysis.

-

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound due to its high sensitivity and selectivity.

-

Sample Preparation:

-

Protein Precipitation: This is a common and rapid method. A simple protocol involves adding a threefold volume of cold acetonitrile (containing an internal standard) to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then analyzed.

-

Solid-Phase Extraction (SPE): This can also be used for sample clean-up but may be more time-consuming, which could be a disadvantage for an unstable analyte.

-

-

Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an acidic aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is common. The acidic mobile phase helps to maintain the stability of this compound during the chromatographic run.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

-

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines, with a particular focus on the stability of this compound in the biological matrix under various conditions (bench-top, freeze-thaw, and long-term storage). Given this compound's instability, these experiments are critical.

Experimental Workflow

The following diagram illustrates a logical workflow for a preclinical pharmacokinetic study of this compound, emphasizing the critical steps for handling an unstable analyte.

Figure 2. Workflow for a preclinical PK study of an unstable metabolite like this compound.

Conclusion

The study of this compound pharmacokinetics in preclinical models is a complex undertaking defined by the compound's inherent instability. While direct and comprehensive PK profiling remains a significant challenge, a thorough understanding of its metabolic generation from dacarbazine and temozolomide, coupled with meticulously designed experimental protocols and advanced bioanalytical techniques, can provide valuable insights. The key to successfully generating reliable data lies in the rapid and precise handling of biological samples to mitigate the rapid degradation of this compound. Future advancements in bioanalytical methodologies, such as in situ derivatization to form a stable product immediately upon sample collection, may offer new avenues to more accurately characterize the in vivo behavior of this critical anticancer metabolite.

References

- 1. Pharmacokinetics of dacarbazine and unesbulin and CYP1A2‐mediated drug interactions in patients with leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for parallel proteomic and metabolomic analysis of mouse intervertebral disc tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Pharmacokinetic properties of the temozolomide perillyl alcohol conjugate (NEO212) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selectscience.net [selectscience.net]

- 7. researchgate.net [researchgate.net]

- 8. Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: An In-depth Technical Guide to the Interaction of MTIC with DNA Repair Enzymes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The alkylating agent 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC) is the active metabolite of the widely used chemotherapeutic drug temozolomide (TMZ). Its clinical efficacy is intrinsically linked to its ability to induce DNA damage, which, if left unrepaired, triggers cellular apoptosis. However, the cellular DNA repair machinery presents a formidable barrier to the cytotoxic effects of this compound, often leading to therapeutic resistance. This technical guide provides a comprehensive overview of the intricate interplay between this compound and the key DNA repair enzymes and pathways, including O6-methylguanine-DNA methyltransferase (MGMT), Base Excision Repair (BER), Mismatch Repair (MMR), and the role of Poly (ADP-ribose) polymerase (PARP). We present available quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research in overcoming this compound resistance.

Introduction: The Mechanism of this compound-Induced DNA Damage

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to its active metabolite, this compound.[1][2] this compound is an unstable molecule that further degrades to a methyldiazonium cation, a potent methylating agent.[3][4] This cation readily transfers a methyl group to nucleophilic sites on DNA bases, creating a spectrum of DNA adducts. The primary adducts formed are N7-methylguanine (N7-MeG), accounting for approximately 70-80% of all methylation events, followed by N3-methyladenine (N3-MeA) at about 9-20%, and O6-methylguanine (O6-MeG) at 5-10%.[5][6][7] While N7-MeG and N3-MeA are the most abundant lesions, it is the less frequent O6-MeG adduct that is considered the most cytotoxic and mutagenic lesion.[1]

dot

References

- 1. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 2. researchgate.net [researchgate.net]

- 3. Structural studies of human alkyladenine glycosylase and E. coli 3-methyladenine glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Methods for Studying DNA Glycosylases Functioning in Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Depurination of N7-methylguanine by DNA glycosylase AlkD is dependent on the DNA backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of MTIC in Plasma Samples

Introduction

Temozolomide (TMZ) is an oral alkylating agent used in the treatment of brain tumors such as glioblastoma and anaplastic astrocytoma.[1][2] TMZ is a prodrug, meaning it is converted in the body into its active form.[3][4] At physiological pH, TMZ undergoes spontaneous, non-enzymatic hydrolysis to the active metabolite 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[4][5] this compound is the primary cytotoxic agent responsible for the therapeutic effects of temozolomide.[6] It readily methylates DNA, leading to futile DNA repair cycles and ultimately, tumor cell death.[1][5]

Given that this compound is the active moiety, quantifying its levels in plasma is crucial for pharmacokinetic (PK) studies, assessing drug metabolism, and optimizing therapeutic strategies in drug development. However, this compound is inherently unstable under physiological conditions, which presents a significant analytical challenge.[6][7] These application notes provide a detailed protocol for the sensitive and selective quantification of this compound in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a standard and robust method for this purpose.[7][8]

Mechanism of Action: From Temozolomide to DNA Alkylation

Temozolomide's efficacy is dependent on its conversion to this compound. Once administered, TMZ, a small lipophilic molecule, crosses the blood-brain barrier.[1][2] In the body, at a physiological pH of ~7.4, it spontaneously hydrolyzes into this compound.[4] this compound then rapidly decomposes to form two products: a highly reactive methyldiazonium cation and 5-aminoimidazole-4-carboxamide (AIC), an inactive metabolite.[1][4] The methyldiazonium cation is the ultimate alkylating species that transfers a methyl group to DNA, primarily at the O-6 and N-7 positions of guanine residues.[2][5] This DNA damage triggers apoptosis in cancer cells.[5]

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol details a validated method for quantifying this compound in plasma, adapted from established procedures.[7] Due to the instability of this compound, rapid sample processing is essential for accurate measurement.[6][7]

1. Materials and Reagents

-

This compound analytical standard

-

Dacarbazine (DTIC) as an internal standard (IS)[7]

-

Methanol (LC-MS grade)[9]

-

Acetonitrile (LC-MS grade)[9]

-

Ammonium Formate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure water

-

Control (blank) human plasma

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source[7]

-

Microcentrifuge

-

Calibrated pipettes

-

Autosampler vials

3. Preparation of Solutions

-

Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and DTIC (IS) in methanol. Store at -80°C.[12]

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol/water mixture to create working standards for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the DTIC stock solution to a fixed concentration (e.g., 100 ng/mL) in methanol.

4. Sample Preparation (Protein Precipitation) The protein precipitation or "plasma crash" method is a rapid and effective technique for extracting small molecules from plasma.[13][14]

Protocol Steps:

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add 70 µL of the plasma sample.[7]

-

Add a specified volume of the IS working solution (e.g., 10 µL of 100 ng/mL DTIC).

-

Add 3 volumes of cold methanol (e.g., 210 µL) to precipitate the plasma proteins.[6][14]

-

Vortex the mixture for 10-20 seconds.

-

Centrifuge the tubes at high speed (e.g., 14,000 rcf) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for immediate analysis.[7]

5. LC-MS/MS Method Parameters The following table summarizes typical parameters for an LC-MS/MS method for this compound quantification.[7]

| Parameter | Recommended Setting |

| LC System | |

| Column | C8 or C18, e.g., 50 mm x 2.1 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Elution | Isocratic or Gradient Elution[7] |

| Injection Volume | 5 - 10 µL[10] |

| Column Temperature | 40°C |

| Run Time | Approx. 4.5 minutes[7] |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |

| Analysis Mode | Selected Reaction Monitoring (SRM)[7] |

| SRM Transitions | To be optimized based on instrument |

| This compound (Analyte) | e.g., m/z 183 -> 127 |

| DTIC (Internal Standard) | e.g., m/z 183 -> 127 (Note: DTIC is an isomer of this compound and may require chromatographic separation) or other IS. |

6. Calibration and Quality Control

-

Calibration Standards: Prepare calibration standards by spiking known concentrations of this compound working solutions into blank plasma. Process these standards alongside the unknown samples. A typical linear range is 10 to 500 ng/mL.[7]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the method's accuracy and precision.

Data Analysis and Expected Performance

1. Linearity A calibration curve is generated by plotting the peak area ratio (this compound peak area / IS peak area) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The method should demonstrate good linearity, with a correlation coefficient (R²) greater than 0.99.[9][15]

| Parameter | Acceptance Criteria | Typical Result |

| Calibration Range | - | 10 - 500 ng/mL[7] |

| Regression Model | - | Linear, 1/x² |

| Correlation Coefficient (R²) | > 0.99 | ≥ 0.995 |

2. Accuracy and Precision The accuracy and precision of the method are determined by analyzing the QC samples in replicate (n=5 or 6) on different days.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Acceptance Criteria | ≤ 15% (≤ 20% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) | ± 15% (± 20% for LLOQ) | |

| LLOQ | 10 | < 17% | < 17% | ± 15% |

| Low QC | 30 | < 12% | < 12% | ± 11% |

| Mid QC | 150 | < 12% | < 12% | ± 11% |

| High QC | 400 | < 12% | < 12% | ± 11% |

| Data in the table represents expected performance based on published literature.[7] |

3. Lower Limit of Quantitation (LLOQ) The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For this compound in plasma, an LLOQ of 10 ng/mL has been successfully validated.[7]

4. Stability Due to this compound's instability, stability tests are critical.[6][7] Samples should be processed and analyzed rapidly.[7] If storage is necessary, methanolic supernatants should be kept at -70°C or lower.[6] Freeze-thaw stability should also be evaluated to ensure sample integrity after storage cycles.[11]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Temozolomide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic properties of the temozolomide perillyl alcohol conjugate (NEO212) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of 3-methyl-(triazen-1-yl)imidazole-4-carboximide following administration of temozolomide to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An LC/MS/MS method for the quantitation of this compound (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of an LC-MS/MS assay to determine plasma pharmacokinetics of the radioprotectant octadecyl thiophosphate (OTP) in monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ionsource.com [ionsource.com]

- 15. journals.plos.org [journals.plos.org]

Application Notes and Protocols for the Development of Stable Analogs of MTIC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of stable analogs of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), the active metabolite of the anticancer drugs dacarbazine and temozolomide. The inherent instability of this compound limits its direct therapeutic use, necessitating the development of more stable prodrugs and analogs with improved pharmacological profiles. This document outlines the synthesis of promising analogs, protocols for their stability and cytotoxicity assessment, and insights into their mechanisms of action.

Introduction to Stable this compound Analogs

This compound exerts its anticancer effect by methylating DNA, leading to cytotoxicity in rapidly dividing tumor cells. However, its short half-life under physiological conditions poses a significant challenge for drug delivery and efficacy.[1] The development of stable analogs aims to overcome this limitation, offering the potential for improved oral bioavailability, enhanced tumor targeting, and circumvention of resistance mechanisms. Key strategies in developing stable this compound analogs include modifications of the imidazole ring and the triazene moiety to enhance chemical stability while ensuring efficient conversion to the active methylating agent within the tumor microenvironment.

This document focuses on three promising classes of stable this compound analogs:

-

Pyridine Analogs of Dacarbazine: Replacing the imidazole ring with a non-tautomerizable pyridine ring to enhance stability.

-

Imidazotetrazine Analogs (e.g., DP68, DP86): Novel temozolomide analogs designed to overcome resistance mediated by O6-methylguanine-DNA methyltransferase (MGMT) and mismatch repair (MMR) systems.[2][3]

-

Temozolomide Esters: Esterification at the C8 position of the imidazotetrazine core to improve stability and lipophilicity.[4][5]

Quantitative Data Summary

The following tables summarize the cytotoxic activity and stability of selected this compound analogs compared to their parent compounds.

Table 1: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines

| Compound | Cell Line | MGMT Status | IC50 (µM) | Reference |

| Dacarbazine | Isolated Rat Hepatocytes | N/A | 56 | [6] |

| Pyridine Analog | Isolated Rat Hepatocytes | N/A | 33 | [6] |

| Temozolomide (TMZ) | U87MG | Expressing | 187 ± 38 | [2] |

| DP68 | U87MG | Expressing | 1.3 ± 0.6 | [2] |

| DP86 | U87MG | Expressing | 43 ± 24 | [2] |

| Temozolomide (TMZ) | GBM12 | Non-expressing | 3.2 ± 0.3 | [2] |

| DP68 | GBM12 | Non-expressing | 0.8 ± 0.1 | [2] |

| DP86 | GBM12 | Non-expressing | 19 ± 3 | [2] |

| Phenolic TMZ Ester (3i) | U87MG | N/A | ~5 | [4][5] |

| Phenolic TMZ Ester (3j) | U87MG | N/A | ~5 | [4][5] |

Table 2: Stability of Temozolomide Ester Analogs

| Compound | Time to 50% Hydrolysis by PLE (minutes) | Reference |

| TMZ Ester (3i, p-nitro) | < 4.2 | [5] |

| TMZ Ester (3j, p-chloro) | < 4.2 | [5] |

| TMZ Ester (3l, p-phenyl) | < 4.2 | [5] |

| TMZ Ester (3n, p-tolyl) | < 4.2 | [5] |

| TMZ Ester (3h, p-methoxy) | 7.3 | [5] |

| TMZ Ester (3k, p-nitrile) | 13.7 | [5] |

PLE: Porcine Liver Esterase

Experimental Protocols

Synthesis of a Pyridine Analog of Dacarbazine

This protocol describes the synthesis of 3-(3,3-dimethyl-1-triazenyl)pyridine, a stable, non-tautomerizable analog of dacarbazine.

Materials:

-

3-Aminopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Urea

-

Sodium Carbonate (Na2CO3)

-

40% Dimethylamine solution

-

Ethyl Acetate

-

Water